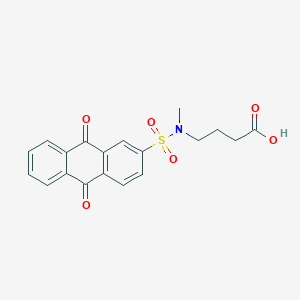

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

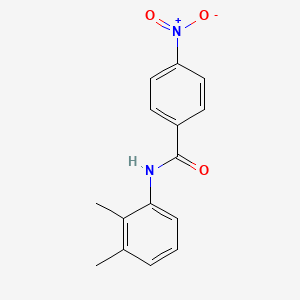

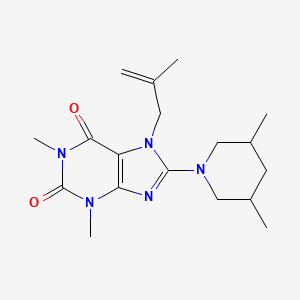

The synthesis of a similar compound, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, has been reported. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could be used in organic synthesis, particularly in reactions involving the functionalization of inert nonreactive C-H bonds .Aplicaciones Científicas De Investigación

Synthesis and In Silico Studies

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid, due to its complex structure, has been a subject of various research studies focused on its synthesis and potential applications. A study by Shupeniuk et al. (2021) involved the synthesis of 4-substituted 1-amino-9,10-anthraquinones, showcasing methods for creating compounds with potential biological activities. The study emphasizes the importance of in silico drug likeness scores and simulations of interactions with proteins, underlining the compound's relevance in drug development processes (Shupeniuk et al., 2021).

Chemical Characterization and Synthesis Techniques

Further research by Kankanala et al. (2011) highlights the synthesis and full characterization of related compounds, focusing on their structural elucidation through various spectroscopic techniques. This work is crucial for understanding the molecular framework and the potential modifications that could enhance the compound's applications in scientific research (Kankanala et al., 2011).

Biological Applications and Mechanisms

The enzyme-driven biotransformation of related anthraquinonic compounds has been studied by Pereira et al. (2009), revealing insights into how these compounds interact in biological systems. This research not only provides a basis for understanding the compound's biodegradability but also its potential applications in bioremediation and the development of less toxic dyes (Pereira et al., 2009).

Water-Soluble Derivatives Synthesis

Zeng and King (2002) presented a method for synthesizing water-soluble derivatives of anthracenes, which includes the compound , showing its potential in creating compounds that are easier to work with in aqueous solutions. Such advancements could open new doors for its application in various fields, including material science and pharmacology (Zeng & King, 2002).

Antimicrobial and Enzyme Inhibition Activity

Danish et al. (2021) explored the synthesis of sulfonamide ligand complexes with metals, demonstrating the antimicrobial and enzyme inhibition activities of these compounds. This indicates potential applications of the compound for developing new antimicrobial agents and exploring its role in enzyme inhibition, which could be valuable in medical research (Danish et al., 2021).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential in organic synthesis, particularly in reactions involving the functionalization of inert nonreactive C-H bonds . Additionally, more research could be conducted to fully characterize its physical and chemical properties, as well as to assess its safety and potential hazards.

Mecanismo De Acción

Target of Action

It is known that the compound possesses anN,O-bidentate directing group , which is potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, potentially influencing the activity of metal-dependent enzymes or other metal-binding proteins.

Mode of Action

The presence of an n,o-bidentate directing group suggests that it may function by coordinating to metal ions, bringing them in proximity to c-h bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .

Propiedades

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-20(10-4-7-17(21)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEDAPPYIYFSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)

![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)

![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)

![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)